

chromium(VI) oxide CAS number and safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chromium-VI oxide

Cat. No.: B15286131

[Get Quote](#)

In-Depth Technical Guide to Chromium(VI) Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of chromium(VI) oxide (CAS Number: 1333-82-0), a powerful oxidizing agent with significant industrial applications and considerable health hazards. This document collates critical safety data, detailed experimental protocols for its analysis and toxicological assessment, and visual representations of its carcinogenic mechanisms. The information is intended for professionals in research and development who handle or investigate this compound.

Chemical Identification and Properties

Chromium(VI) oxide, also known as chromic anhydride or chromium trioxide, is an inorganic compound with the formula CrO_3 .^{[1][2]} It is a dark-purple to reddish-violet solid in its anhydrous state and turns bright orange when wet.^[3]

Physicochemical Data

The fundamental physical and chemical properties of chromium(VI) oxide are summarized below.

Property	Value	Reference
CAS Number	1333-82-0	[4] [5] [6]
Molecular Formula	CrO ₃	[1] [2] [5]
Molecular Weight	99.99 g/mol	[5] [6]
Appearance	Dark red/reddish-violet flakes or granular solid	[5] [6]
Odor	Odorless	[6]
Melting Point	197 °C (386.6 °F)	[1] [6]
Boiling Point	Decomposes above 197 °C	[2]
Density	2.7 g/cm ³	[1] [6]
Solubility	Soluble in water, sulfuric acid, nitric acid, acetic acid, and acetone.	[2] [7]
pH	< 1 (in a 100 g/L aqueous solution at 20 °C)	[1]

Safety and Hazard Information

Chromium(VI) oxide is a highly hazardous substance, classified as a strong oxidizer, corrosive, toxic, carcinogenic, mutagenic, and a reproductive toxicant.[\[7\]](#)[\[8\]](#)[\[9\]](#)

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for chromium(VI) oxide highlights its multiple hazardous properties.

Hazard Class	Category	Hazard Statement
Oxidizing Solids	1	H271: May cause fire or explosion; strong oxidizer.
Acute Toxicity, Oral	3	H301: Toxic if swallowed.
Acute Toxicity, Dermal	2	H310: Fatal in contact with skin.
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled.
Skin Corrosion/Irritation	1A	H314: Causes severe skin burns and eye damage.
Respiratory Sensitization	1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization	1	H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity	1B	H340: May cause genetic defects.
Carcinogenicity	1A	H350: May cause cancer.
Reproductive Toxicity	2	H361f: Suspected of damaging fertility.
STOT - Single Exposure	3	H335: May cause respiratory irritation.
STOT - Repeated Exposure	1	H372: Causes damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute	1	H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic	1	H410: Very toxic to aquatic life with long lasting effects.

Source:[9]

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits to minimize health risks for workers.

Agency	Limit Type	Value (as Cr(VI))	Notes
OSHA	PEL (8-hr TWA)	5 µg/m³	Permissible Exposure Limit[10]
NIOSH	REL (10-hr TWA)	0.2 µg/m³	Recommended Exposure Limit[4]
ACGIH	TLV (8-hr TWA)	0.2 µg/m³	Threshold Limit Value (Inhalable)[4]
ACGIH	STEL	0.5 µg/m³	Short-Term Exposure Limit (Inhalable)
NIOSH	IDLH	15 mg/m³	Immediately Dangerous to Life or Health

Experimental Protocols

Detailed methodologies for the analysis and toxicological assessment of chromium(VI) oxide are crucial for research and safety compliance.

Analytical Detection: NIOSH Method 7605

This method is for the determination of hexavalent chromium in workplace air.

Principle: Air is drawn through a PVC filter to collect particulate chromates. The filter is extracted with an alkaline buffer (2% NaOH / 3% Na₂CO₃). The extract is then analyzed by ion chromatography with a post-column derivatization and UV-Vis detector.

Methodology:

- Sampling:
 - Calibrate a personal sampling pump with a representative sampler in line.
 - Use a 5.0- μ m PVC membrane filter in a 37-mm cassette.
 - Sample at a flow rate of 1 to 4 L/min for a total sample volume of 1 to 400 L.
- Sample Preparation:
 - Place the filter in a 20-mL glass vial.
 - Add 5 mL of the 2% NaOH / 3% Na₂CO₃ extraction solution.
 - Heat the vials in an oven or on a hot plate at 107-115°C for approximately 60 minutes. An ultrasonic bath can also be used.
 - After cooling, dilute the sample to a known volume (e.g., 25 mL) with deionized water.
- Analysis:
 - Set up the ion chromatograph with a suitable separator column (e.g., Dionex HPIC-AS7).
 - The mobile phase is typically an ammonium sulfate/ammonium hydroxide buffer.
 - Inject a 100 μ L aliquot of the sample extract.
 - After separation, the CrO₄²⁻ is mixed with a post-column reagent of 1,5-diphenylcarbazide in an acidic medium.
 - This reaction forms a colored complex that is detected by a UV-Vis detector at 540 nm.
- Calibration:
 - Prepare standard solutions of potassium dichromate (K₂Cr₂O₇) in the same alkaline buffer used for extraction.
 - Construct a calibration curve of absorbance versus concentration.

Source:[10][11][12]

Toxicological Assessment: OECD Test Guideline 471 - Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance.

Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding synthesis operon. The substance is tested for its ability to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium lacking it.[5][7][9]

Methodology:

- **Strain Selection:** Use at least five strains, typically *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101) or *S. typhimurium* TA102.
- **Metabolic Activation:** Conduct the test with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- **Procedure (Plate Incorporation Method):**
 - To a test tube, add 2 mL of molten top agar at 45 °C.
 - Add 0.1 mL of an overnight bacterial culture.
 - Add 0.1 mL of the test substance solution at the desired concentration (or a solvent control).
 - Add 0.5 mL of the S9 mix (for metabolic activation) or a control buffer.
 - Vortex the tube and pour the mixture onto the surface of a minimal glucose agar plate.
- **Incubation:** Incubate the plates at 37 °C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies on each plate.

- Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background (solvent control) and/or a reproducible increase at one or more concentrations.

Source:[5][7][9]

Toxicological Assessment: OECD Test Guideline 431 - In Vitro Skin Corrosion

This in vitro test uses a Reconstructed Human Epidermis (RhE) model to assess skin corrosion potential.

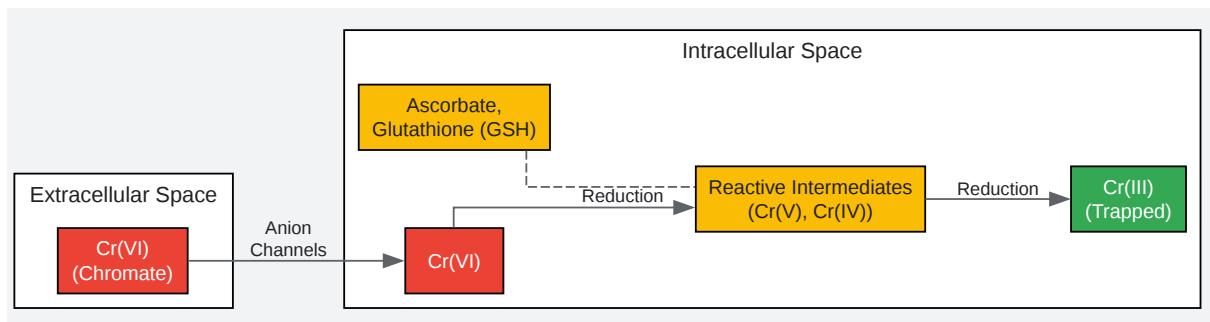
Principle: A test chemical is applied topically to the RhE model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Corrosivity is determined by the reduction in cell viability below certain thresholds after specific exposure times.[3][4][13]

Methodology:

- RhE Model: Use a commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™).
- Application of Test Chemical:
 - Apply a sufficient amount of the test chemical (liquid or solid) to uniformly cover the epidermis.
 - Use at least two tissue replicates for each treatment, control, and exposure time.
- Exposure Times: Expose the tissues to the chemical for defined periods, typically 3 minutes and 1 hour.
- Viability Assessment:
 - After exposure, thoroughly rinse the tissues to remove the test chemical.

- Transfer the tissues to a fresh medium containing the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Viable cells reduce the yellow MTT to a blue formazan salt.
- Incubate for approximately 3 hours.
- Extract the formazan from the tissue using a solvent (e.g., isopropanol).
- Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

- Data Interpretation:
 - Calculate cell viability as a percentage of the negative control.
 - A chemical is identified as corrosive (Category 1) if the viability after a 3-minute exposure is $\leq 50\%$ or after a 1-hour exposure is $\leq 15\%$.

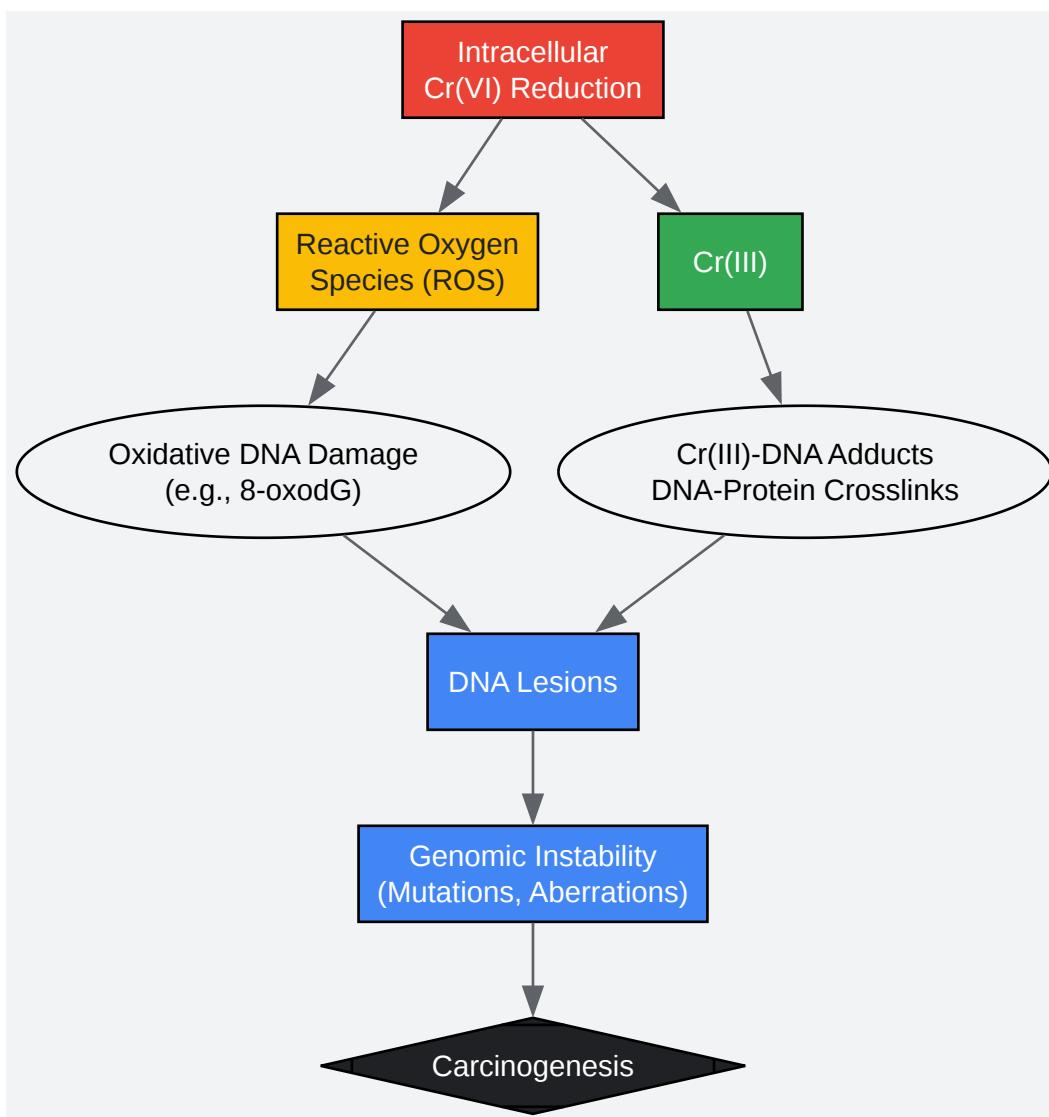

Source:[3][4][6][13]

Mechanisms of Toxicity and Signaling Pathways

The carcinogenicity of chromium(VI) is not due to the ion itself but results from its intracellular reduction, which generates reactive intermediates and the ultimate carcinogen, Cr(III).

Cellular Uptake and Reduction

Cr(VI), as the chromate anion (CrO_4^{2-}), enters cells through non-specific anion channels. Inside the cell, it undergoes a series of reduction reactions, primarily mediated by biological reductants like ascorbate (Vitamin C) and glutathione (GSH). This process generates reactive intermediates such as Cr(V) and Cr(IV), and ultimately the stable, but highly reactive, Cr(III) ion. Because Cr(III) has poor membrane permeability, it becomes trapped inside the cell where it can exert its toxic effects.


[Click to download full resolution via product page](#)

Caption: Cellular uptake and reduction of hexavalent chromium (Cr(VI)).

Genotoxicity and Carcinogenesis

The intracellular reduction of Cr(VI) initiates a cascade of events leading to genotoxicity and carcinogenesis. This involves the generation of reactive oxygen species (ROS) and the formation of DNA adducts by Cr(III).

- Oxidative Stress:** The reduction process can generate ROS, such as hydroxyl radicals ($\bullet\text{OH}$), which cause oxidative damage to DNA, lipids, and proteins.
- DNA Adduct Formation:** The trapped Cr(III) is the primary agent of DNA damage. It can bind directly to DNA, forming Cr(III)-DNA adducts. It also forms DNA-protein crosslinks and binary DNA adducts (e.g., ascorbate-Cr-DNA).
- Genomic Instability:** These DNA lesions can lead to DNA strand breaks, mutations during DNA replication, and chromosomal aberrations, ultimately promoting genomic instability and contributing to carcinogenesis.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Cr(VI)-induced genotoxicity.

Emergency Procedures

Given its high toxicity and reactivity, strict emergency protocols are mandatory.

First Aid Measures

- Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Fire Response

- Spills: Evacuate the area. Wear full protective equipment, including a self-contained breathing apparatus. Do NOT use combustible materials like sawdust to clean up. Sweep up the spilled substance into sealable containers. Moisten slightly to prevent dusting if appropriate.
- Fire: Chromium(VI) oxide is not combustible but is a strong oxidizer and will enhance the combustion of other substances. In case of fire in the surroundings, use an appropriate extinguishing agent for the surrounding fire (e.g., water spray, dry chemical), but be aware of potential violent reactions with the chemical itself.

Conclusion

Chromium(VI) oxide is a chemical of significant industrial importance, but its severe health hazards necessitate a thorough understanding and cautious handling. This guide provides the foundational technical data, standardized protocols, and mechanistic insights required by researchers and professionals to work safely and effectively with this compound. Adherence to established safety protocols and a deep understanding of its toxicological profile are paramount to mitigating the risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. enamine.net [enamine.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. iivs.org [iivs.org]
- 7. nib.si [nib.si]
- 8. oecd.org [oecd.org]
- 9. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 10. Page:NIOSH Manual of Analytical Methods - 7605.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 11. cdc.gov [cdc.gov]
- 12. Page:NIOSH Manual of Analytical Methods - 7605.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 13. scantox.com [scantox.com]
- To cite this document: BenchChem. [chromium(VI) oxide CAS number and safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15286131#chromium-vi-oxide-cas-number-and-safety-data-sheet\]](https://www.benchchem.com/product/b15286131#chromium-vi-oxide-cas-number-and-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com